(2E,5R,6E)-3-Dehydroxy Rosuvastatin
Description
(2E,5R,6E)-3-Dehydroxy Rosuvastatin is a structural analog and impurity of Rosuvastatin, a synthetic statin used to treat hyperlipidemia by inhibiting HMG-CoA reductase . This compound arises during Rosuvastatin synthesis or degradation processes, characterized by the absence of a hydroxyl group at position 3 compared to the parent drug. Its molecular formula is C₂₅H₃₁FN₃O₇S·½Ca, with a molecular weight of 556.63 g/mol .
Properties
Molecular Formula |
C₂₂H₂₆FN₃O₅S |
|---|---|
Molecular Weight |
463.52 |
Synonyms |
(5R,2E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxyhepta-2,6-dienoic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Impurities of Rosuvastatin
The table below compares (2E,5R,6E)-3-Dehydroxy Rosuvastatin with key Rosuvastatin-related compounds, including impurities, enantiomers, and metabolites:
Key Research Findings
Stability and Degradation :
- This compound is identified as a degradation product in Rosuvastatin formulations under stress conditions (e.g., heat, light). Its formation correlates with reduced drug efficacy .
- The lactone impurity exhibits 50–70% lower HMG-CoA reductase inhibition compared to Rosuvastatin due to structural rigidity .
Pharmacokinetic Differences: Rosuvastatin’s hydrophilic nature (octanol/water partition coefficient = 0.13 at pH 7.0) contrasts with the more lipophilic 3-Dehydroxy variant, which may alter liver-specific uptake . Enantiomers like (3S,5R,6E)-Rosuvastatin show negligible binding to OATP1B1 transporters, critical for hepatic uptake, explaining their lack of therapeutic effect .
Comparative Efficacy :
- Rosuvastatin reduces LDL-C by 46–55% at 10–40 mg/day, outperforming atorvastatin and simvastatin in potency .
- Impurities like 5-Oxo Rosuvastatin and 3-Dehydroxy Rosuvastatin are pharmacologically inactive, emphasizing the need for strict impurity control (<0.15% per ICH guidelines) .
Notes on Analytical Methods
- RP-UPLC and HPLC are validated for quantifying Rosuvastatin and its impurities, with detection limits <0.01% for 3-Dehydroxy Rosuvastatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
